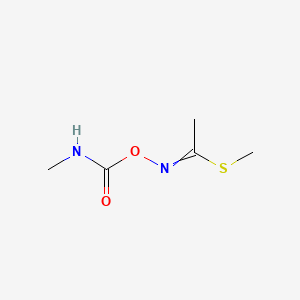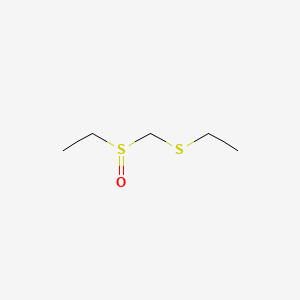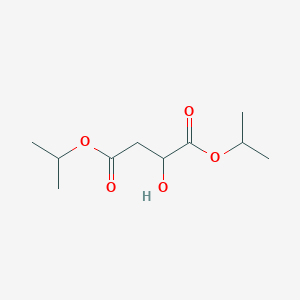
4-(2-Nitrovinyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Nitroethenyl)-1H-indole is an organic compound that belongs to the class of nitroindoles. This compound is characterized by the presence of a nitro group (-NO2) attached to an ethenyl group (-CH=CH-) at the 4-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrovinyl)-1H-indole typically involves the reaction of indole with nitroethene under specific conditions. One common method is the [4+2] cycloaddition reaction, where indole acts as a dienophile and nitroethene as a diene . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride in boiling toluene .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
4-(2-Nitroethenyl)-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-(2-aminoethenyl)-1H-indole.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学研究应用
4-(2-Nitroethenyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and cytotoxic activities.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Nitrovinyl)-1H-indole involves its interaction with biological targets through its nitro group. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Nitro-4-(2-nitroethenyl)phenol: Another nitro compound with antimicrobial and cytotoxic activities.
3-(2-Nitroethenyl)indole: A similar indole derivative that undergoes similar chemical reactions.
Uniqueness
4-(2-Nitroethenyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
属性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC 名称 |
4-(2-nitroethenyl)-1H-indole |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)7-5-8-2-1-3-10-9(8)4-6-11-10/h1-7,11H |
InChI 键 |
DQVWAEMRCAYLKH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=CNC2=C1)C=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


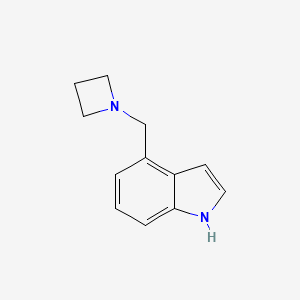
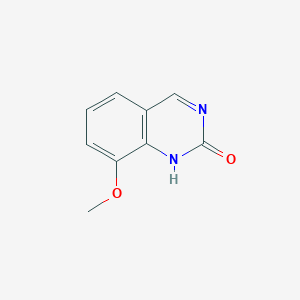

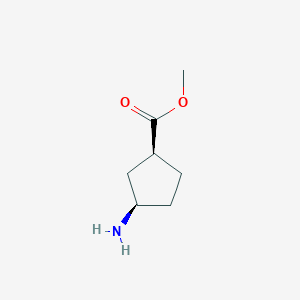

![9-Chloro-6H-indolo[2,3-b]quinoxaline](/img/structure/B8812558.png)
![[4-(2,5-dioxopyrrol-1-yl)phenyl] acetate](/img/structure/B8812564.png)

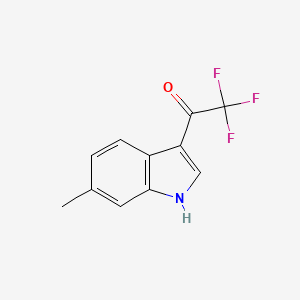
![[4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B8812592.png)
![3-(Azetidin-1-YL)-8-chloroimidazo[1,5-A]pyrazine](/img/structure/B8812601.png)
